molecular formula C7H12Cl2O2 B14136981 Ethyl 2,4-dichloro-2-methylbutanoate CAS No. 89215-43-0

Ethyl 2,4-dichloro-2-methylbutanoate

Cat. No.: B14136981
CAS No.: 89215-43-0
M. Wt: 199.07 g/mol
InChI Key: RBNIGBNUZFZLBI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-2-methylbutanoate is an organochlorine ester characterized by a branched butanoate backbone with chlorine substituents at positions 2 and 4, and a methyl group at position 2. The compound can be synthesized via acid-catalyzed esterification, analogous to methods used for structurally related esters like 2,4-dichlorophenoxy acetate, where sulfuric acid facilitates the reaction between carboxylic acids and alcohols .

Properties

CAS No.

89215-43-0

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

ethyl 2,4-dichloro-2-methylbutanoate

InChI

InChI=1S/C7H12Cl2O2/c1-3-11-6(10)7(2,9)4-5-8/h3-5H2,1-2H3

InChI Key

RBNIGBNUZFZLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-2-methylbutanoate can be synthesized through the esterification of 2,4-dichloro-2-methylbutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-dichloro-2-methylbutanoic acid and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated under reflux, and the ester is separated and purified through distillation.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of 2,4-dichloro-2-methylbutanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: 2,4-dichloro-2-methylbutanoic acid and ethanol.

    Reduction: 2,4-dichloro-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-dichloro-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving ester hydrolysis and enzyme activity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-2-methylbutanoate primarily involves its reactivity as an ester. In biological systems, esters are often hydrolyzed by enzymes known as esterases, resulting in the formation of the corresponding acid and alcohol. The presence of chlorine atoms and a methyl group in the compound can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2,4-Dichlorobutyrate

  • Structural Difference : Lacks the methyl group at position 2.
  • Physical Properties: Lower molecular weight (due to missing methyl) may result in reduced boiling point compared to the target compound.
  • Synthetic Relevance: Both compounds likely share similar esterification protocols, as demonstrated in the synthesis of 2,4-dichlorophenoxy acetate using methanol and sulfuric acid .

Mthis compound

  • Structural Difference : Ethyl ester replaced with a methyl ester.
  • Volatility: Methyl esters generally exhibit lower boiling points than ethyl analogs.
  • Synthetic Context: Methyl esters, such as Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, are synthesized via acid-mediated reactions, though their functional group complexity (e.g., amino substituents) introduces additional purification challenges .

Ethyl 2-Methylbutanoate

  • Structural Difference : Lacks chlorine substituents.
  • Impact :
    • Polarity : The dichloro groups in the target compound increase polarity, enhancing solubility in polar solvents.
    • Biological Activity : Chlorine atoms are associated with heightened bioactivity in pesticides and pharmaceuticals, a feature absent in unchlorinated analogs.

Data Table: Theoretical Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Functional Features
This compound 211.06 ~200–220 Dichloro, methyl, ethyl ester
Ethyl 2,4-dichlorobutyrate 197.03 ~180–200 Dichloro, ethyl ester
Mthis compound 197.03 ~170–190 Dichloro, methyl ester
Ethyl 2-methylbutanoate 130.18 ~140–160 Methyl, ethyl ester

Research Findings and Discussion

  • Synthetic Methods: The target compound’s synthesis likely parallels that of 2,4-dichlorophenoxy acetate, where acid catalysis (e.g., H₂SO₄) promotes esterification . However, the branched methyl group may necessitate extended reaction times or higher temperatures to overcome steric effects.
  • Reactivity: Dichloro substituents enhance electrophilicity at the α-carbon, making the compound a candidate for nucleophilic attack in coupling reactions. This contrasts with unchlorinated esters like Ethyl 2-methylbutanoate, which exhibit slower reaction kinetics in such processes.
  • Biological Implications: Chlorinated esters are often leveraged in agrochemicals due to their pesticidal activity. The methyl group in this compound could further modulate toxicity profiles compared to linear analogs.

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